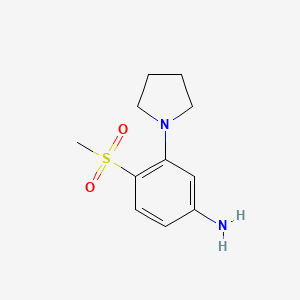
1-Methoxy-1-propen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1-propene, also known as propenyl methyl ether or PME, is a colorless liquid . It has a molecular formula of C4H8O and an average mass of 72.106 Da .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-1-propene consists of 4 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The molecule has a molar refractivity of 22.4±0.3 cm³ .Chemical Reactions Analysis
1-Methoxy-1-propene can participate in various chemical reactions. For instance, it can be used in the synthesis of chiral β-lactams by reacting with (S)-alkylidene (1-arylethyl)amines in the presence of titanium tetrachloride .Physical and Chemical Properties Analysis
1-Methoxy-1-propene has a density of 0.8±0.1 g/cm³, a boiling point of 36.4±9.0 °C at 760 mmHg, and a vapour pressure of 503.5±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 27.0±3.0 kJ/mol and a flash point of -33.6±10.8 °C . The index of refraction is 1.389 .Wissenschaftliche Forschungsanwendungen
Synthese von chiralen β-Lactamen
1-Methoxy-1-propen wird bei der Synthese von chiralen β-Lactamen verwendet, die wichtige Bestandteile bei der Herstellung verschiedener Antibiotika sind. Die Verbindung reagiert mit (S)-Alkyliden-(1-Arylethyl)aminen in Gegenwart von Titantetrachlorid, das als Katalysator oder Initiator bei der Gruppenübertragungspolymerisation dient .
Gruppenübertragungspolymerisation
Es wirkt als Initiator bei der Gruppenübertragungspolymerisation, einem Verfahren zur Herstellung von Polymeren mit präziser struktureller Kontrolle. Diese Anwendung ist entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften für die industrielle Verwendung .
Konjugierte Additionsreaktionen
This compound ist ein vielseitiges Reagenz bei konjugierten Additionsreaktionen. Diese Reaktionen sind grundlegend für die Herstellung komplexer Moleküle und werden häufig in der pharmazeutischen Forschung und Entwicklung eingesetzt .
Aldolreaktionen
Die Verbindung wird auch bei Aldolreaktionen eingesetzt, die Schlüsselschritte bei der Synthese verschiedener Naturstoffe und Pharmazeutika sind. Seine Rolle in diesen Reaktionen trägt zur Bildung von Bindungen zwischen Kohlenstoffatomen bei und erzeugt komplexe molekulare Strukturen .
Formulierung von Siliziumverbindungen
Silane und Siliziumverbindungen, die this compound enthalten, werden für eine Vielzahl von Anwendungen eingesetzt, einschließlich der Formulierung von inerten Silikonmaterialien und reaktiven Silikonen für industrielle Prozesse .
Herstellung von Propen aus Methoxyspezies
Untersuchungen haben gezeigt, dass this compound an der direkten Produktion von Propen aus Methoxygruppen und Dimethylether auf H-ZSM-5-Zeolith beteiligt sein kann, was sein Potenzial für die industrielle chemische Prozesse hervorhebt .
Safety and Hazards
Wirkmechanismus
Target of Action
1-Methoxy-1-propene, also known as Methyl prop-1-en-1-yl ether , is a chemical compound with the molecular formula C4H8O
Mode of Action
It’s known that alkenes like 1-methoxy-1-propene can undergo addition reactions . In the presence of an acid, water can be added to the double bond of the alkene, resulting in an alcohol . This reaction, known as hydration, is commonly used in industrial production of certain low-molecular-weight alcohols .
Biochemical Pathways
The hydration reaction of alkenes, which 1-methoxy-1-propene can undergo, is a key step in many biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methoxy-1-propene. For instance, the safety data sheet for 1-Methoxy-1-propene suggests that it should be handled in an environment that prevents static discharges . Additionally, it should be kept away from heat, hot surfaces, sparks
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Methoxy-1-propene are not well-studied. As an ether, it may participate in various biochemical reactions. Ethers can act as Lewis bases, interacting with proteins, enzymes, and other biomolecules through hydrogen bonding .
Cellular Effects
Ethers can potentially influence cell function by interacting with cellular components such as proteins and lipids .
Molecular Mechanism
As an ether, it could potentially interact with biomolecules through hydrogen bonding, influencing enzyme activity and gene expression .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-Methoxy-1-propene can be achieved through the dehydration of 1-methoxypropan-2-ol using a strong acid catalyst.", "Starting Materials": [ "1-methoxypropan-2-ol", "Strong acid catalyst (such as sulfuric acid or phosphoric acid)" ], "Reaction": [ "Add the 1-methoxypropan-2-ol to a round-bottom flask", "Add the strong acid catalyst to the flask", "Heat the mixture under reflux for several hours", "Collect the product by distillation" ] } | |
CAS-Nummer |
7319-16-6 |
Molekularformel |
C4H8O |
Molekulargewicht |
72.11 g/mol |
IUPAC-Name |
1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3 |
InChI-Schlüssel |
QHMVQKOXILNZQR-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C/OC |
SMILES |
CC=COC |
Kanonische SMILES |
CC=COC |
| 7319-16-6 4188-68-5 4188-69-6 |
|
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 1-Methoxy-1-propene?
A1: 1-Methoxy-1-propene acts as a versatile reagent in organic synthesis. It finds application in:
- Condensation reactions with acetals: This reaction provides a pathway to synthesize α,β-unsaturated aldehydes. []
- Acyl anion equivalent: 1-Methoxy-1-propene can act as a synthetic equivalent for acyl anions in specific reactions. []
- Cycloaddition reactions: The compound participates in both [4+2] and [2+2] cycloaddition reactions, enabling the construction of complex cyclic structures. []
- Transvinylation reactions: It serves as a reagent for transvinylation reactions, facilitating the synthesis of allyl vinyl ethers. []
Q2: How does the sulfur analog, 1-Methylthio-2-propene, compare to 1-Methoxy-2-propene in terms of acidity and why?
A2: While both 1-Methoxy-2-propene and 1-Methylthio-2-propene undergo rearrangement to their respective 1-substituted 1-propene isomers with similar exothermic effects, they exhibit significant differences in their acidity. [] The presence of the SCH3 group in 1-Methylthio-2-propene significantly decreases its proton abstraction energy by 17.5 kcal/mol compared to the relatively unaffected acidity of propene with the OCH3 group. [] This difference arises from the stabilization of the 1-Methylthio-2-propene anion through negative hyperconjugation, a phenomenon not observed in the 1-Methoxy-2-propene anion. [] The difference in electronegativity between sulfur and oxygen explains this divergence. []
Q3: How does 1-Dimethylamino-1-methoxy-1-propene contribute to stereoselective Claisen rearrangements?
A3: 1-Dimethylamino-1-methoxy-1-propene plays a crucial role in stereoselective Claisen rearrangements. When reacted with allylic alcohols, the reaction proceeds with high stereoselectivity, favoring the formation of erythro-amides from trans-allylic alcohols and threo-amides from cis-allylic alcohols. [, ] This stereoselectivity is attributed to a chair-like transition state during the rearrangement process, where the ketene O.N-acetal double bond adopts a Z-configuration. [, ]
Q4: Are there specific examples of 1-Dimethylamino-1-methoxy-1-propene's application in complex molecule synthesis?
A4: Yes, 1-Dimethylamino-1-methoxy-1-propene has been successfully employed in the synthesis of complex molecules like 5α-Stigmasta-22,25-dien-3β-ol and its derivatives. [] This synthesis utilizes a Claisen rearrangement with 1-Dimethylamino-1-methoxy-1-propene, highlighting its utility in constructing complex natural product frameworks. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


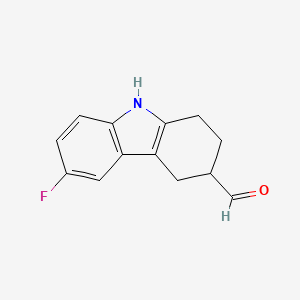
![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)
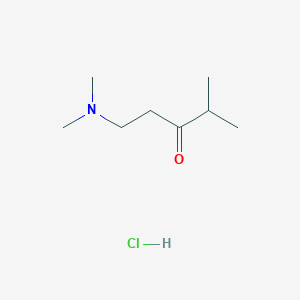
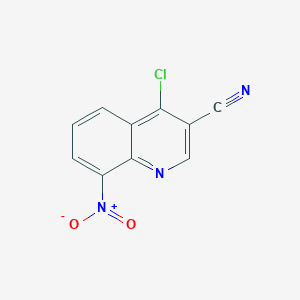
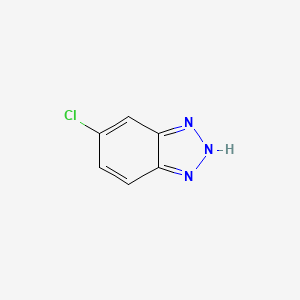
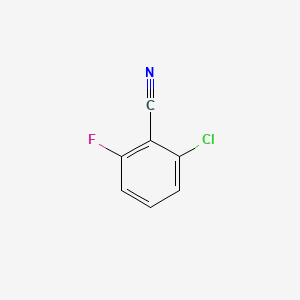
![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine](/img/structure/B1630293.png)
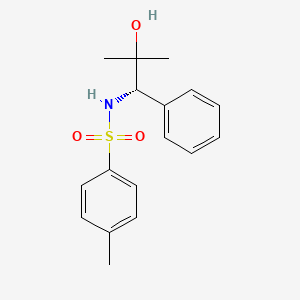
![5-Iodobenzo[b]thiophene](/img/structure/B1630299.png)
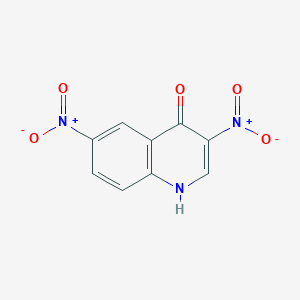

![(1S,2S,5R,7S)-2,8,8-Trimethyl-3-azatricyclo[5.1.1.0~2,5~]nonan-4-one](/img/structure/B1630302.png)
